molecular formula C17H16N4O2S B2773496 6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034583-06-5

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2773496
CAS No.: 2034583-06-5
M. Wt: 340.4
InChI Key: VSERKHSUGUDHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole ring, a pyridazine ring, and a piperidine ring

Mechanism of Action

Target of Action

Similar compounds have been reported to have antimicrobial and antitumor potential .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The compound interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Similar compounds have been reported to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) . This suggests that the compound may affect pathways specific to Mtb.

Result of Action

Similar compounds have shown significant activity against mtb h37ra . This suggests that the compound may have a bactericidal effect on Mtb.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through a nucleophilic substitution reaction using a halogenated pyridazine derivative.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable amine and an aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole and pyridazine-piperidine intermediates using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzo[d]thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, under reflux or microwave-assisted conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced derivatives of the pyridazine ring.

    Substitution: Substituted derivatives with various functional groups attached to the benzo[d]thiazole or pyridazine rings.

Scientific Research Applications

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its bioavailability and metabolic stability.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar biological activities.

    Pyridazin-3-yloxy derivatives: Compounds with the pyridazine ring and similar functional groups.

    Piperidin-1-yl derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

6-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C15H17N5O3C_{15}H_{17}N_{5}O_{3}, with a molecular weight of approximately 315.33 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H17N5O3
Molecular Weight315.33 g/mol
CAS Number2034501-52-3
SMILESO=C(c1ccc(=O)n(n1)C)N1CCCC(C1)Oc1cccnn1

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzothiazole and pyridazine moieties exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating the potential of these derivatives in developing new antimicrobial agents .

Antiviral Activity

Recent studies have shown that benzothiazole derivatives can inhibit viral replication. For example, compounds containing benzothiazole structures were tested against H5N1 and SARS-CoV-2 viruses, revealing substantial antiviral activity. The inhibition rates for certain derivatives reached as high as 93% at specific concentrations . This suggests that this compound may also exhibit similar antiviral properties.

Anti-cancer Potential

The anti-cancer activity of benzothiazole derivatives has been documented in various studies. Compounds with similar structures have shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For example, it may inhibit enzymes critical for viral replication or modulate pathways that lead to cancer cell death .

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

  • Antiviral Efficacy : A study on benzothiazolyl-pyridine hybrids demonstrated significant inhibition against H5N1 virus, with IC50 values indicating effective antiviral action .
  • Antibacterial Studies : Research into various benzothiazole derivatives showed promising results against antibiotic-resistant bacterial strains, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-5-6-14-15(9-12)24-11-18-14)21-8-2-3-13(10-21)23-16-4-1-7-19-20-16/h1,4-7,9,11,13H,2-3,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERKHSUGUDHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.